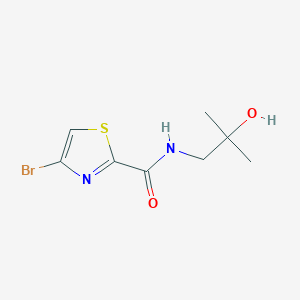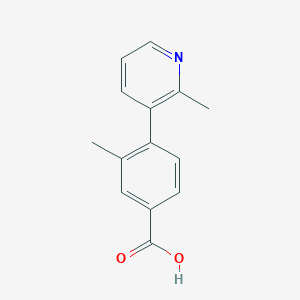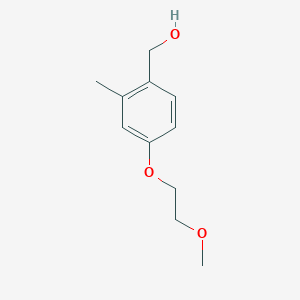
2,5-Dioxopyrrolidin-1-yl 4-(methylsulfonyl)benzoate
Vue d'ensemble
Description
2,5-Dioxopyrrolidin-1-yl 4-(methylsulfonyl)benzoate is a useful research compound. Its molecular formula is C12H11NO6S and its molecular weight is 297.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dioxopyrrolidin-1-yl 4-(methylsulfonyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dioxopyrrolidin-1-yl 4-(methylsulfonyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Drug Synthesis and Medical Applications : This compound is used in the synthesis of drugs like Dexlansoprazole, which treats gastroesophageal reflux disease (GERD), ulcers, and other gastric acid-related diseases (Gilbile, Bhavani, & Vyas, 2017). It also plays a role in monoclonal antibody production in recombinant Chinese hamster ovary cells, enhancing cell growth and glucose uptake rate (Aki et al., 2021). Additionally, new hybrid anticonvulsant agents derived from this compound show potential for treating epilepsy (Kamiński et al., 2015).
Photocatalysis : Zn(ii)/Cd(ii) coordination polymers derived from 2,5-Dioxopyrrolidin-1-yl 4-(methylsulfonyl)benzoate exhibit high photocatalytic activity, particularly in degrading methylene blue in aqueous solutions (Liu et al., 2016).
Electrochromic Device Applications : 2,5-dithienylpyrrole derivatives with strong chromophore units derived from this compound have potential applications in electrochromic devices, offering good long-term stability and reasonable optical memory performance (Yigit et al., 2015).
Chemoselective Protein Conjugation : It is used as a heterobifunctional coupling agent for the chemoselective conjugation of proteins and enzymes, an essential process in biochemistry and molecular biology (Reddy et al., 2005).
Synthesis of Novel Heterocycles : The compound aids in the synthesis of novel heterocycles, such as 2,3-dihydro-6-methyl-2-phenyl-4H,6H-pyrano[3,2-c][2,1]benzothiazin-4-one, which have various potential applications in chemical and pharmaceutical research (Coppo & Fawzi, 1998).
Forensic and Clinical Investigations : Analytical profiles of synthetic cannabinoid receptor agonists, involving this compound, are useful in forensic and clinical investigations (Brandt et al., 2020).
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-methylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO6S/c1-20(17,18)9-4-2-8(3-5-9)12(16)19-13-10(14)6-7-11(13)15/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWLYPMPOAOJBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl 4-(methylsulfonyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(2-Aminoethoxy)-phenyl]-N-methylpropionamide hydrochloride](/img/structure/B8161823.png)
![3-[4-(2-Aminoethoxy)-phenyl]-N,N-dimethylpropionamide hydrochloride](/img/structure/B8161829.png)
![3-[4-(2-Aminoethoxy)-phenyl]-N-cyclopropylpropionamide](/img/structure/B8161836.png)


![Methyl 2-amino-3'-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8161853.png)
![Methyl 2-amino-4'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8161854.png)
![Methyl 2-amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8161865.png)
![Methyl 2-amino-3',4'-dimethyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8161881.png)




